5-Aminotetrazole monohydrate

Description

Overview of 5-Aminotetrazole (B145819) and its Monohydrate Form in Chemical Science

5-Aminotetrazole is an organic compound with the chemical formula HN₄CNH₂. wikipedia.org It is a white, crystalline solid that exists in both anhydrous and monohydrate forms. wikipedia.orgnih.gov The monohydrate form, 5-aminotetrazole monohydrate, incorporates one molecule of water for each molecule of 5-aminotetrazole and is often preferred for use due to the instability of the anhydrous form. nih.govguidechem.com This compound is soluble in water and ethanol (B145695). fishersci.atchemicalbook.com

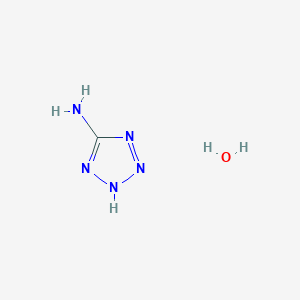

In the realm of chemical science, 5-aminotetrazole and its monohydrate are recognized for their exceptionally high nitrogen content, which is approximately 80% by mass. wikipedia.org This characteristic makes it prone to decomposition, releasing nitrogen gas (N₂), a property that has led to its investigation for applications in gas-generating systems. wikipedia.org Furthermore, it serves as a versatile building block, or synthon, in heterocyclic chemistry, particularly in multicomponent reactions to synthesize a variety of nitrogen-containing compounds. nih.gov The tetrazole ring is a five-membered heterocyclic ring containing four nitrogen atoms and one carbon atom. wikipedia.org

The structure of 5-aminotetrazole is planar, and this has been confirmed through X-ray crystallography for both the anhydrous and monohydrate forms. wikipedia.org The hydrogen bonding pattern observed in the monohydrate supports the specific arrangement of atoms within the tetrazole ring. wikipedia.org

Historical Context of 5-Aminotetrazole Synthesis and Structural Elucidation

Early Synthetic Approaches and Structural Ambiguities

The first synthesis of 5-aminotetrazole was reported in 1892 by Johannes Thiele, who produced the compound by reacting nitrous acid with aminoguanidine (B1677879). wikipedia.org At the time of its initial synthesis, the precise structure of the compound was not fully understood, though it was known to crystallize as a monohydrate. wikipedia.org There was some initial ambiguity regarding the reaction product, with some researchers suggesting it was guanylazide. sciencemadness.org

Resolution of Structural Formula and Monohydrate Confirmation

The correct structural formula for 5-aminotetrazole was definitively established in 1901 by Arthur Hantzsch. wikipedia.org He achieved this by synthesizing the compound through the reaction of cyanamide (B42294) with hydrazoic acid. wikipedia.org To circumvent the direct handling of the hazardous hydrazoic acid, subsequent methods have utilized a mixture of sodium azide (B81097) and hydrochloric acid, which produces the monohydrate form in a 73% yield. wikipedia.org Later, a more efficient one-pot synthesis was developed involving the treatment of cyanamide with hydrazine (B178648) hydrochloride to form aminoguanidine hydrochloride, which is then diazotized and cyclized to yield the anhydrous product. wikipedia.org The structure of this compound has been further refined using X-ray crystallography, confirming the planar nature of the molecule and the hydrogen bonding interactions. wikipedia.orgbibliotekanauki.pl

Significance of the Tetrazole Ring System in Advanced Materials Chemistry

The tetrazole ring system is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. wikipedia.org This unique structure imparts several desirable properties that make tetrazole-based compounds, including 5-aminotetrazole, significant in the field of advanced materials chemistry, particularly for energetic materials. ontosight.airsc.org

High Nitrogen Content in 5-Aminotetrazole and Derivatives

A defining characteristic of 5-aminotetrazole and its derivatives is their remarkably high nitrogen content. mdpi.com The parent compound, 5-aminotetrazole, has a nitrogen content of 82.3%. nih.govresearchgate.net This high nitrogen content is a key factor in their energetic properties, as the decomposition of these compounds releases large volumes of nitrogen gas (N₂), which is a stable and environmentally benign product. rsc.org This makes them attractive components for gas-generating compositions, such as those used in automobile airbags. wikipedia.orgwikipedia.org

Endothermic Nature and Energetic Potential

The tetrazole ring possesses a high positive heat of formation, meaning its formation is an endothermic process that stores a significant amount of energy within the chemical bonds of the ring. mdpi.comnih.gov This stored energy can be released upon decomposition, contributing to the energetic potential of tetrazole-containing materials. ontosight.ai The combination of high nitrogen content and a high heat of formation results in materials with a high energy density. ontosight.airsc.org Despite their energetic nature, many tetrazole derivatives, including 5-aminotetrazole, exhibit good thermal stability and are not overly sensitive to mechanical stimuli like impact or friction, a crucial balance for practical applications in energetic materials. nih.govrsc.org

Interactive Data Tables

Table 1: Properties of 5-Aminotetrazole and its Monohydrate

| Property | 5-Aminotetrazole | This compound |

| Chemical Formula | CH₃N₅ | CH₅N₅O |

| Molar Mass | 85.07 g/mol wikipedia.org | 103.08 g/mol ottokemi.com |

| Appearance | White solid wikipedia.org | White crystals or crystalline powder thermofisher.com |

| Melting Point | 201–205 °C wikipedia.org | 198–204 °C ottokemi.com |

| Density | 1.502 g/cm³ wikipedia.org | Not specified |

| Nitrogen Content | ~80% wikipedia.org | Not specified |

| Solubility | Not specified | Soluble in water and ethanol fishersci.at |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2H-tetrazol-5-amine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3N5.H2O/c2-1-3-5-6-4-1;/h(H3,2,3,4,5,6);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSMPWHQUPKRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480656 | |

| Record name | 2H-Tetrazol-5-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15454-54-3 | |

| Record name | 2H-Tetrazol-5-amine, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15454-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Tetrazol-5-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Aminotetrazole Monohydrate and Derivatives

Refined Classical Synthesis Routes

The Thiele method, first reported in 1892, involves the diazotization of aminoguanidine (B1677879) with nitrous acid. wikipedia.orgsciencemadness.org Initially, the exact structure of the resulting product was unknown, but it was observed to crystallize as a monohydrate. wikipedia.org Later, it was established that the reaction proceeds through the formation of guanylazide, which then undergoes cyclization to form 5-aminotetrazole (B145819). sciencemadness.org This cyclization can be catalyzed by either acid or base. sciencemadness.org

The mechanism involves the reaction of aminoguanidine with nitrous acid to form diazoguanidine, which is an unstable intermediate. This intermediate then cyclizes upon heating to yield 5-aminotetrazole. google.com The Thiele method is noted for its speed, with the entire process taking only a few hours, and can achieve yields of around 75-82%. sciencemadness.org

A key refinement of this method involves the in-situ formation of aminoguanidine from cyanamide (B42294) and hydrazine (B178648), followed by diazotization and cyclization in a one-pot process. google.com This avoids the isolation of intermediate products and enhances safety. google.com The reaction conditions, such as temperature and pH, are critical for maximizing the yield and purity of the final product. google.com

Table 1: Comparison of Classical Synthesis Routes

| Method | Reagents | Key Features | Reported Yield |

|---|---|---|---|

| Thiele Method | Aminoguanidine, Nitrous Acid | Fast reaction time (several hours) | 75-82% sciencemadness.org |

| Stolle Method | Dicyandiamide (B1669379), Hydrazoic Acid | High yield, but uses hazardous hydrazoic acid | - |

| Improved Thiele | Cyanamide, Hydrazine, Nitrite | One-pot synthesis, avoids isolation of intermediates | Up to 86% google.com |

Note: This table provides a summary of key features of different classical synthesis routes. Yields can vary based on specific reaction conditions.

The synthesis of 5-aminotetrazole from cyanamide and hydrazoic acid, a method established by Arthur Hantzsch, provided the correct structural formula for the compound. wikipedia.org A significant drawback of this route is the direct handling of hydrazoic acid, which is highly explosive and toxic. google.com To mitigate this, a safer approach involves the in-situ generation of hydrazoic acid from sodium azide (B81097) and an acid, such as hydrochloric acid, which can produce 5-aminotetrazole monohydrate with a yield of 73%. wikipedia.org

Further improvements have focused on reacting cyanamide or dicyandiamide with an azide salt in the presence of an acid reagent with a pKa between 3 and 7, which minimizes the formation of large quantities of free hydrazoic acid. google.com The reaction is typically carried out at elevated temperatures, and upon completion, the mixture is acidified to precipitate the 5-aminotetrazole product. google.com This method offers a more controlled and safer alternative to the traditional use of pre-formed hydrazoic acid.

One-pot syntheses have emerged as a highly efficient and safer approach for producing 5-aminotetrazole and its derivatives. These methods combine multiple reaction steps into a single process without isolating intermediates, which is particularly beneficial when dealing with potentially explosive or toxic compounds. google.comnih.gov

One such strategy involves the reaction of cyanamide with hydrazine hydrochloride to form aminoguanidine hydrochloride, which is then diazotized as in the Thiele method. wikipedia.org Subsequent addition of a base and heat-induced cyclization yields anhydrous 5-aminotetrazole in good yield. wikipedia.org Another one-pot method starts with an aqueous solution of hydrazine hydrate, which is partially converted to its salt with an inorganic acid. google.com Cyanamide is then added to form the aminoguanidine salt, followed by diazotization and cyclization to give 5-aminotetrazole with yields reaching up to 86%. google.com

For the synthesis of derivatives, a one-pot approach for 5-amino-1-aryltetrazoles has been developed, involving the ring-opening of 1-aryltetrazoles, followed by azidation and intramolecular cyclization. researchgate.net Furthermore, the direct oxidation of 5-aminotetrazole to 5-nitrotetrazole has been achieved in a single pot, eliminating the need to isolate highly sensitive diazonium and copper salt intermediates. nih.gov

Derivatization Strategies of the 5-Aminotetrazole Moiety

The functionalization of 5-aminotetrazole is a key area of research, with efforts primarily centered on modifying both the tetrazole ring and its exocyclic amino group. Current time information in Bangalore, IN.mdpi.com These modifications are crucial for developing materials with tailored energetic performance, stability, and density.

N-Functionalization and its Impact on Material Properties

N-functionalization of the 5-aminotetrazole ring is a primary strategy to enhance its properties, especially for energetic materials. This involves the introduction of various functional groups onto the nitrogen atoms of the tetrazole ring, which can significantly influence the resulting compound's density, thermal stability, and energetic output. mdpi.comnih.gov

A notable example is the synthesis of N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide, which demonstrates significantly enhanced detonation properties compared to its precursors. rsc.org The introduction of a 2-azidoethyl group to a modified nitraminotetrazole has also been explored to create melt-castable energetic materials. researchgate.net

Table 1: Examples of Energetic Derivatives of 5-Aminotetrazole

| Compound Name | Introduced Energetic Group(s) | Key Properties |

| DMPT-1 | 4-amino-3,5-dinitropyrazole | High crystal density (1.806 g/cm³), excellent detonation velocity (8610 m/s). mdpi.comnih.gov |

| 1,2-bis(5-nitroiminotetrazol-1-yl)ethane | Nitroimino | Potent energetic material. researchgate.net |

| N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide (H₃NANP-5T) | Nitro, Nitramino | High detonation velocity (8846 m/s) and pressure (33.2 GPa). rsc.org |

| 2-Azidoethyl-substituted nitraminotetrazole | Azido (B1232118), Nitramino | Potential as a melt-cast material. researchgate.net |

A significant challenge in the design of energetic materials is achieving a balance between high energy output and molecular stability. mdpi.comresearchgate.net While the introduction of nitro groups often dramatically increases energetic performance, it can also lead to decreased molecular stability and increased sensitivity to stimuli such as impact and friction. mdpi.comnih.govresearchgate.net

N-bridging functionalization is one strategy employed to enhance density and performance without drastically compromising stability. mdpi.comnih.gov For example, creating ethylene-bridged 5-aminotetrazole and nitropyrazole derivatives can lead to compounds with good thermal stability and high heats of formation. mdpi.com Research has shown that introducing a 4-amino-3,5-dinitropyrazole group can improve the density of 5-aminotetrazole while maintaining acceptable mechanical sensitivity. mdpi.comnih.gov The resulting compound, DMPT-1, exhibits a high crystal density and excellent detonation velocity with an impact sensitivity of 30 J. mdpi.comnih.gov The thermal stability of such derivatives is a critical parameter, with decomposition temperatures often being a key indicator of their viability for practical applications. researchgate.netmdpi.com

Table 2: Performance and Stability of Selected 5-Aminotetrazole Derivatives

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Impact Sensitivity (J) | Decomposition Temperature (°C) |

| DMPT-1 | 1.806 | 8610 | 30 | >178 mdpi.comnih.govmdpi.com |

| H₃NANP-5T | - | 8846 | - | - |

| H₃NANP-5T Hydroxylammonium Salt | - | 9414 | - | - |

| H₃NANP-5T Hydrazinium Salt | - | 9088 | - | - |

Condensation Reactions with this compound

This compound is a valuable reagent in condensation reactions, particularly for the synthesis of fused heterocyclic systems like tetrazolo[1,5-a]pyrimidines. ottokemi.comchemicalbook.commyfisherstore.comottokemi.comcymitquimica.com These reactions typically involve the condensation of 5-aminotetrazole with a 1,3-dicarbonyl compound and an aldehyde.

The Biginelli reaction, a well-known multi-component reaction, can be adapted using 5-aminotetrazole in place of urea. nih.govwikipedia.org For instance, the reaction of this compound with an aromatic aldehyde and a β-ketoester, often in the presence of a catalyst, yields tetrazolo-fused pyrimidine (B1678525) derivatives. nih.gov The reaction of dimedone with this compound and a substituted aromatic aldehyde at high temperatures without a solvent can produce 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-ones. nih.gov

Formation of Salts and Co-crystals for Tuned Applications

The formation of salts and co-crystals is an effective strategy for tuning the physical and chemical properties of 5-aminotetrazole-based compounds. This approach can be used to enhance stability, modify solubility, and improve the energetic performance of the parent molecule.

Salts can be formed by reacting 5-aminotetrazole, which is amphoteric, with either acids or bases. nih.govresearchgate.net Cationic aminotetrazolium salts are of particular interest as they can be combined with energetic anions to create novel energetic materials with desirable properties such as high density, thermal stability, and low sensitivity. nih.govbeilstein-journals.org Mesoionic tetrazolium-5-aminides, which can be prepared from 5-aminotetrazole, exhibit enhanced reactivity of the exocyclic nitrogen atom, opening up further derivatization possibilities. nih.govbeilstein-journals.org

Co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, offers another avenue for property modulation. This technique allows for the fine-tuning of intermolecular interactions, which can significantly impact the stability and sensitivity of energetic materials.

Multi-component Reactions Utilizing 5-Aminotetrazole

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. researchgate.netclockss.org 5-Aminotetrazole is a versatile building block for MCRs, often acting as a 1,3-binucleophile. researchgate.netclockss.org

The Biginelli reaction and its variations are prominent examples of MCRs involving 5-aminotetrazole, aldehydes, and various active methylene (B1212753) compounds like β-ketoesters, β-diketones, and amides of β-ketoacids. nih.govnih.govresearchgate.netclockss.orgscispace.comorganic-chemistry.org These reactions lead to the formation of diverse tetrazolo-fused pyrimidines. For example, a solvent-free, three-component reaction of 5-aminotetrazole, aromatic aldehydes, and acetoacetic acid has been reported. scispace.com

Beyond the Biginelli reaction, 5-aminotetrazole can participate in other MCRs, such as the Ugi reaction. The Ugi tetrazole reaction, which typically involves an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (often generated in situ), can be adapted to synthesize α-aminomethyl tetrazoles. researchgate.netrug.nlnih.gov These products can then serve as starting materials for subsequent MCRs, allowing for the rapid generation of diverse molecular libraries. nih.gov The use of ammonia (B1221849) in the Ugi tetrazole variation has been shown to be effective, particularly with ketones, leading to unprotected α,α-disubstituted α-amino tetrazoles. rug.nl

Advanced Structural Elucidation and Supramolecular Architecture

Single Crystal X-ray Diffraction Analysis of 5-Aminotetrazole (B145819) Monohydrate

The three-dimensional arrangement of atoms and molecules in the crystalline solid of 5-aminotetrazole monohydrate has been determined with precision through single-crystal X-ray diffraction. This technique has revealed that the compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The crystal structure is composed of 5-aminotetrazole molecules and water molecules linked by an extensive network of hydrogen bonds.

Interactive Table of Crystal Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | CH₅N₅O |

| Formula Weight | 103.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z (Molecules per unit cell) | 4 |

In refined crystallographic models, the thermal motion of each atom is represented by thermal ellipsoids, which are graphical representations of anisotropic displacement parameters (ADPs). These parameters describe the oscillation of an atom around its equilibrium position in three dimensions. The shape and size of the ellipsoid indicate the directions and magnitudes of atomic motion. For this compound, the ellipsoids for the ring and amino group atoms are typically oriented with their principal axes reflecting the constraints of the rigid molecular framework and the intermolecular interactions. The degree of non-sphericity of these ellipsoids can be quantified by anisotropy, which is the ratio of the smallest to the largest eigenvalues of the ADP matrix. washington.edu Analysis of these ellipsoids provides insights into the dynamic behavior of the molecule within the crystal lattice, highlighting regions of greater or lesser vibrational freedom.

Comprehensive Analysis of Hydrogen Bonding Networks

The crystal structure of this compound is dominated by a complex and robust network of hydrogen bonds. These interactions are the primary drivers for the assembly of the molecules into a stable, three-dimensional architecture. The water molecules are not merely occupying voids but are integral to the structural integrity, acting as both hydrogen bond donors and acceptors. st-andrews.ac.uk

A prominent feature of the crystal packing is the formation of strong intermolecular hydrogen bonds of the N-H···N type. The amino group (–NH₂) and the N-H group of the tetrazole ring act as hydrogen bond donors. The lone pairs on the nitrogen atoms of the tetrazole rings of adjacent molecules serve as hydrogen bond acceptors. These interactions link the 5-aminotetrazole molecules into chains or ribbons. This hydrogen bonding pattern supports the assignment of the hydrogen atom being on the nitrogen atom adjacent to the carbon in the ring. wikipedia.org

Interactive Table of Hydrogen Bond Geometries

| Donor (D) - H ··· Acceptor (A) | Interaction Type | Typical Role |

|---|---|---|

| N-H ··· N | Inter-tetrazole | Formation of molecular chains/ribbons |

| N-H ··· O | Tetrazole to Water | Linking tetrazole molecules to the water network |

| O-H ··· N | Water to Tetrazole | Cross-linking molecular chains via water bridges |

The combination of N-H···N and water-mediated hydrogen bonds results in the formation of a well-defined three-dimensional supramolecular network. The primary N-H···N interactions assemble the 5-aminotetrazole molecules into one-dimensional chains. The water molecules then link these chains together, forming two-dimensional sheets. These sheets are further interconnected through additional hydrogen bonds, ultimately leading to a stable and intricate three-dimensional architecture. This extensive hydrogen-bonding network is responsible for the physical properties of the crystal, such as its melting point and density.

Polymorphism and Phase Transitions in 5-Aminotetrazole Systems

5-Aminotetrazole is known to exist in both a monohydrate and several anhydrous crystalline forms. The transition between these states is a critical aspect of its material science, influenced by factors such as temperature and ambient humidity. The study of these transformations provides insight into the stability and structural dynamics of the compound. Research has identified one stable monohydrate crystal phase and at least three distinct anhydrous crystal phases, designated as phases I, II, and III.

The transformation from this compound to its anhydrous form is a well-documented dehydration process. This phase transition is initiated by heating, with the dehydration reaction commencing at approximately 50°C. This process involves the removal of one molecule of water from the crystal lattice, leading to a significant alteration in the crystal structure. The monohydrate form possesses a monoclinic crystal structure (space group P2₁/c), which transforms into an orthorhombic structure (space group P2₁2₁2₁) upon dehydration.

Further heating of the initial anhydrous phase (Phase I) can induce subsequent transitions. Prolonged heating at elevated temperatures, such as 175°C, can lead to transformations from Phase I to Phase II, and subsequently from Phase II to Phase III, before the compound eventually melts at around 205°C and begins to decompose. The enthalpy of the initial dehydration has been determined to be 12.2 kcal/mol, with a required activation energy of 27.1 kcal/mol for the elimination of the water molecule.

The investigation of these polymorphic transformations relies on precise analytical techniques capable of detecting thermal and structural changes.

Differential Scanning Calorimetry (DSC): This thermoanalytical technique is crucial for observing the energetics of phase transitions. When this compound is heated, DSC analysis shows a distinct endothermic peak around the dehydration temperature, quantifying the energy required to remove the water of hydration (the enthalpy of dehydration). nih.govmdpi.com Subsequent thermal events, such as the melting and decomposition of the anhydrous form at higher temperatures, are also clearly detected. nih.govmdpi.com For instance, a weak endothermic peak observed around 198°C can be attributed to a phase transition just before the main melting peak at approximately 210°C. nih.gov

Powder X-ray Diffraction (PXRD): PXRD is indispensable for identifying the specific crystalline phases present during the transformation. The distinct crystal lattices of the monohydrate and the various anhydrous polymorphs produce unique diffraction patterns. By collecting PXRD data at different temperatures, researchers can track the structural evolution from the monoclinic monohydrate phase to the orthorhombic anhydrous phases, confirming the completeness of the phase transition and identifying the specific polymorph present at each stage.

Spectroscopic Characterization for Structural Confirmation

A suite of spectroscopic methods is employed to confirm the molecular structure of this compound, ensuring the integrity of the tetrazole ring and the amino substituent.

FT-IR spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within the 5-aminotetrazole molecule. The spectrum provides a molecular fingerprint, confirming the presence of the amino group (N-H stretching and bending vibrations) and the characteristic vibrations of the tetrazole ring (C=N, N=N, and ring stretching modes). mdpi.com The presence of water in the monohydrate is also confirmed by a broad absorption band in the O-H stretching region.

Table 1: Characteristic FT-IR Absorption Bands for 5-Aminotetrazole Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3354–3149 | N-H stretching (amino group) |

| 1636–1623 | C=N stretching (tetrazole ring) |

| 1550–1363 | N=N stretching and other ring vibrations |

Note: Data is derived from studies on polymeric derivatives of 5-aminotetrazole and is representative of the core structure's vibrational modes. mdpi.com

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and electronic structure.

¹H NMR: In a suitable deuterated solvent like DMSO-d₆, the ¹H NMR spectrum of 5-aminotetrazole derivatives typically shows signals corresponding to the protons of the amino group (NH₂) and the proton attached to a ring nitrogen (N-H). mdpi.com These signals can be broad due to exchange processes and quadrupolar coupling with adjacent nitrogen atoms.

¹³C NMR: The ¹³C NMR spectrum is simpler and typically displays a single resonance for the carbon atom within the tetrazole ring. chemicalbook.com The chemical shift of this carbon is highly characteristic and confirms the integrity of the heterocyclic ring. In studies of related compounds, this carbon signal appears around 193 ppm. ajol.info

Table 2: Representative NMR Chemical Shifts for 5-Aminotetrazole Systems

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~8.90 | NH₂ and NH protons (in a polymeric system) mdpi.com |

Note: Chemical shifts can vary based on solvent, concentration, and specific molecular structure (e.g., monomer vs. polymer or derivative).

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of the molecule, particularly those involving less polar bonds. It is highly sensitive to the symmetric vibrations of the tetrazole ring structure and is valuable for studying the solid-state structure and polymorphism. nih.gov Analysis of the Raman spectra of 5-aminotetrazole salts has identified characteristic bands for the protonated tetrazolium cation, including strong signals around 930 cm⁻¹ and 460 cm⁻¹. icm.edu.pl This technique is also instrumental in investigating the potential for amino-imino tautomerism within the crystalline lattice.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, G3)

Quantum chemical methods, such as Density Functional Theory (DFT) and Gaussian-3 (G3) theory, have been extensively applied to study 5-aminotetrazole (B145819) and its monohydrate. nsc.ruresearchgate.net These calculations provide a fundamental understanding of the molecule's electronic structure, thermochemistry, and the energetics of various chemical processes. nsc.ruresearchgate.net DFT, in particular, has become a leading method for electronic structure calculations in both chemistry and solid-state physics. researchgate.net Different functionals and basis sets, such as B3LYP/6-311G(d,p) and M06/cc-pVTZ, have been utilized to investigate its properties. nsc.ruacs.org

5-aminotetrazole can exist in different tautomeric forms, primarily exhibiting amino-imino and annular (1H-2H) tautomerism. nsc.ru The equilibrium between these forms is a subject of ongoing study and is crucial for understanding the compound's behavior. Early spectroscopic analyses suggested the amino form is predominant, while later IR and Raman studies indicated the imino form prevails in the solid state. nsc.ru

However, crystallographic data for 5-aminotetrazole monohydrate confirm that the molecule exists in the amino form in the crystal. nsc.ru Theoretical studies have further clarified this complex equilibrium. Calculations show that while monomolecular isomerization reactions have very high activation barriers, the presence of hydrogen-bonded dimers significantly lowers these barriers. researchgate.netresearchgate.net It has been found that the imino form can undergo rapid isomerization to the more stable amino form within these dimers, suggesting the imino tautomer does not significantly participate in the thermal decomposition process. researchgate.net In solution, NMR studies have shown a preference for the 1H tautomer. nsc.ru

Thermochemical data for 5-aminotetrazole and its isomers have been determined using high-level computational methods like G3 and DFT (B3LYP). nsc.ru These calculations are vital for predicting the compound's energy content and stability. The gas-phase enthalpy of formation (ΔfH°gas) for the most stable amino isomer (1H-5-aminotetrazole) has been calculated to be approximately 81.5 kcal/mol at the G3 level, which shows good agreement with experimental values. nsc.ru

The influence of a solvent or condensed-phase environment has been modeled by calculating the free energies of solvation (ΔG°solv) using the Polarizable Continuum Model (PCM). nsc.ruresearchgate.net These calculations demonstrate how the relative stability of different tautomers can shift in a condensed phase compared to the gas phase. nsc.ru

| Molecule Isomer | Relative Gas-Phase Formation Enthalpy at 0K (G3) | Gas-Phase Formation Enthalpy at 298K (G3) | Relative Free Energy of Solvation (B3LYP/PCM) |

|---|---|---|---|

| 1 (amino) | 0.0 | 81.5 | 0.0 |

| 2 (imino) | 10.7 | 92.4 | 3.3 |

| 3 (2H-amino) | -2.8 | 78.6 | 3.4 |

The dehydration of this compound is a critical first step in its thermal decomposition. Quantum chemical calculations have been employed to investigate the energetics of this process. acs.orgnih.gov Using DFT at the M06/cc-pVTZ level of theory, the energy required to remove a single water molecule from the crystal lattice has been calculated. acs.orgresearchgate.net

The calculated energy was found to be in basic agreement with the experimentally determined dehydration enthalpy of 12.2 kcal/mol. acs.orgnih.gov Furthermore, the activation energy for the dehydration reaction was calculated to be 27.1 kcal/mol using the Kissinger method based on experimental data, providing a quantitative measure of the thermal energy needed to initiate the loss of water. acs.orgnih.govresearchgate.net The dehydration of the monohydrate crystal is observed to begin at approximately 50 °C. acs.orgnih.gov

Molecular Dynamics Simulations of Condensed Phases

While quantum calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are used to model the behavior of the bulk material, particularly in condensed phases like the crystal or melt. Quantum molecular dynamics simulations have been used to predict phase changes at high temperatures and pressures, including molecular decomposition. researchgate.net

In the solid state and melt, intermolecular interactions, especially hydrogen bonding, play a dominant role in the behavior of 5-aminotetrazole. The hydrogen bonding pattern in the monohydrate crystal is a key feature of its structure. wikipedia.org MD simulations and quantum chemical calculations on dimers have shown that these interactions are not static. researchgate.net

Theoretical studies have revealed that hydrogen-bonded dimers are crucial intermediates. researchgate.net The dynamics of these H-bonds facilitate processes like tautomerization, allowing for rapid interconversion between amino and imino forms. researchgate.net Furthermore, these interactions significantly lower the activation barriers for decomposition reactions compared to the isolated gas-phase molecules. researchgate.net

The thermal decomposition of 5-aminotetrazole typically occurs in the melt, as the solid-state decomposition is negligible. nsc.ru The condensed-phase environment of the melt significantly influences reaction pathways and kinetics. Theoretical studies have modeled the melt using a simplified approach with the PCM to account for solvation effects. nsc.ruresearchgate.net

These models have shown that bimolecular reactions, which are not possible in the gas phase at low pressures, become highly important in the condensed phase. nsc.ruresearchgate.net The formation of hydrogen-bonded dimers in the melt leads to a significant reduction in the activation barriers for key decomposition reactions, such as N₂ elimination. researchgate.net This demonstrates that the initial stages of thermolysis cannot be adequately described by simple unimolecular reactions alone; the collective interactions within the melt must be considered. researchgate.net

Electronic Structure Analysis and Bonding Character

The electronic structure and bonding character of tetrazole compounds are frequently investigated using computational methods to predict their stability, reactivity, and other chemical properties. DFT calculations, particularly with the B3LYP functional, have been established as a standard approach for studying the molecular and electronic properties of 5-aminotetrazole and its various derivatives. researchgate.netscience.gov These studies often explore different isomers and tautomeric forms of the molecule. dokumen.pubsci-hub.ru

For this compound specifically, computational studies have been performed, for instance, to understand the energetic aspects of its dehydration. science.gov Research has also been reported on DFT B3LYP calculations of spectral parameters for this compound, and it has been indicated that the highest occupied molecular orbitals (HOMO), lowest unoccupied molecular orbitals (LUMO), and their energy gap were discussed. researchgate.net However, the specific quantitative results of these electronic structure analyses are not detailed in the available literature.

HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

The HOMO-LUMO gap is a critical parameter derived from frontier molecular orbital theory that provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scbt.com For various derivatives of 5-aminotetrazole, the HOMO is often described as being delocalized over the aminotetrazole moiety. researchgate.net

While the concept and the computational methods to determine the HOMO-LUMO gap are well-established, specific energy values for this compound are not explicitly documented in the reviewed sources. The presence of a water molecule in the crystal lattice is known to influence the electronic properties through hydrogen bonding, which would uniquely affect the HOMO and LUMO energy levels compared to the anhydrous form. science.govualg.pt However, a precise data table quantifying this effect on the HOMO-LUMO gap of the monohydrate could not be compiled.

Charge Transfer Properties and Electron Density Distribution

The distribution of electron density in a molecule is fundamental to understanding its polarity, solubility, and intermolecular interactions. In derivatives of 5-aminotetrazole, intramolecular charge transfer has been observed, typically from the aminotetrazole portion of the molecule to other parts of the compound. researchgate.net The analysis of electron density distribution helps in identifying electrophilic and nucleophilic sites within the molecule.

Thermal Decomposition and Reaction Mechanisms

Kinetics and Thermodynamics of Thermal Decomposition

The study of the decomposition kinetics of 5-ATZ is critical for understanding its stability and behavior under thermal stress. This process involves various tautomers of the molecule, primarily the amino and imino forms. researchgate.netdiva-portal.org While 5-aminotetrazole (B145819) exists in an imino form at room temperature, heating causes it to transform into the more stable 1H- and 2H-amino forms, which are the primary reactants in the subsequent decomposition. researchgate.net

Theoretical and experimental studies have identified both unimolecular and bimolecular decomposition pathways for 5-aminotetrazole.

Unimolecular Decomposition: In the gas phase, unimolecular reactions are prominent. Two primary decomposition routes have been distinguished for the 5-ATZ molecule. researchgate.net Theoretical calculations predict that for the different isomers of 5-ATZ, distinct pathways are favored:

Route 1: HN₃ and NH₂CN Formation: For the 5-iminotetrazole (5-ITZ) tautomer, the favored unimolecular decomposition products are hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN). nih.gov

Route 2: N₂ and CH₃N₃ Formation: For the 1H-5-ATZ and 2H-5-ATZ tautomers, the predicted initial products are molecular nitrogen (N₂) and the metastable methyl azide (B81097) (CH₃N₃). nih.gov The N₂ elimination reaction is considered the dominant unimolecular channel for the amino isomers in both the gas phase and the melt. researchgate.netnsc.runih.gov

Bimolecular Decomposition: In the condensed phase (melt), bimolecular reactions become significantly important. researchgate.netnsc.runih.gov The formation of hydrogen-bonded dimers facilitates the initial isomerization from the imino to the amino form. diva-portal.org These intermolecular interactions significantly lower the activation barriers for decomposition compared to the isolated molecules in the gas phase. researchgate.netnsc.runih.gov For certain bimolecular complexes, the elimination of HN₃ is the dominant reaction, which aligns with experimental observations. researchgate.netnsc.ru It is concluded that the initial stages of 5-ATZ thermolysis, especially in the condensed phase, cannot be adequately described by simple unimolecular reactions alone due to the crucial role of these bimolecular pathways. researchgate.netnih.gov

The kinetic parameters for the decomposition of 5-aminotetrazole and its monohydrate have been determined using various analytical methods. The activation energy (Ea) required for the initial dehydration of 5-aminotetrazole monohydrate has been calculated using the Kissinger method to be 27.1 kcal/mol (approximately 113.4 kJ/mol). acs.orgnih.gov

For the subsequent decomposition of the anhydrous form, kinetic parameters vary depending on the specific reaction pathway and the analytical method used.

Arrhenius Analysis: A mass spectrometric investigation determined the Arrhenius parameters for the two main unimolecular decomposition routes. The pathway yielding HN₃ and NH₂CN has an activation energy (Ea) of approximately 25 kcal/mol and a pre-exponential factor (log A) of 9.2. nsc.ru The pathway producing N₂ and CH₃N₃ has a higher activation energy of about 31 kcal/mol and a log A of 11.7. nsc.ru

Isoconversional Methods: Using model-free methods like Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO), studies have identified multiple decomposition stages with distinct activation energies. For two main decomposition stages of anhydrous 5-ATZ, average activation energies were found to be 145.4 kJ/mol and 131.0 kJ/mol. diva-portal.org

The following table summarizes key kinetic data from various studies.

| Process | Method | Activation Energy (Ea) | Pre-exponential Factor (A) | Source |

| Dehydration of Monohydrate | Kissinger | 27.1 kcal/mol | Not Reported | acs.orgnih.gov |

| Decomposition (Route 1: HN₃ + NH₂CN) | Arrhenius | ~25 kcal/mol | log A ≈ 9.2 s⁻¹ | nsc.ru |

| Decomposition (Route 2: N₂ + CH₃N₃) | Arrhenius | ~31 kcal/mol | log A ≈ 11.7 s⁻¹ | nsc.ru |

| Decomposition (Stage 2) | KAS/FWO/AV (average) | 145.4 kJ/mol | Not Reported | diva-portal.org |

| Decomposition (Stage 3) | KAS/FWO/AV (average) | 131.0 kJ/mol | Not Reported | diva-portal.org |

Note: The table presents a selection of reported values. Direct comparison should be made with caution due to differing experimental conditions and analytical models.

The decomposition of 5-aminotetrazole is significantly influenced by both the heating rate and the physical phase (environment).

Influence of Heating Rate: Experiments conducted at high heating rates (ranging from ~100 K/s to 10⁵ K/s) often utilize techniques like dynamic mass spectrometry or T-jump time-of-flight mass spectrometry. researchgate.netucr.edu Studies under these conditions have been crucial in distinguishing the fast, competing decomposition pathways. researchgate.net In contrast, thermogravimetric methods typically employ lower heating rates (e.g., 5 to 20 °C/min). diva-portal.org It has been observed that as the temperature increases, the formation of N₂ becomes more dominant over other products like HN₃ and NH₂CN. diva-portal.org This suggests that the heating rate can alter the branching ratio between the competing decomposition channels. diva-portal.org

Influence of Environment: The reaction environment, specifically the difference between the gas phase and the condensed phase (melt), plays a pivotal role in the decomposition mechanism.

Gas Phase: In the gas phase, decomposition is primarily governed by the energetics of individual molecules (unimolecular pathways). researchgate.netnsc.ru

Condensed Phase: In the melt, intermolecular forces and the formation of hydrogen-bonded dimers create bimolecular reaction pathways that are not accessible in the gas phase. researchgate.netnsc.rucolab.ws These bimolecular interactions can significantly lower the activation energy barriers for decomposition, making these pathways more favorable in the condensed state. researchgate.netnsc.runih.gov Theoretical studies emphasize that bimolecular reactions are very important and must be considered for an accurate description of the thermolysis of 5-ATZ in the melt. researchgate.netnih.gov

Identification of Decomposition Products

Various analytical techniques have been employed to identify the gaseous and solid-phase products evolved during the thermal decomposition of 5-aminotetrazole.

Dynamic mass spectrometric thermal analysis, often coupled with rapid heating, has been instrumental in identifying the primary products of decomposition.

Major Products: The major products detected through mass spectrometry are hydrazoic acid (HN₃), molecular nitrogen (N₂), and cyanamide (NH₂CN). researchgate.netnsc.ru

Minor Products: Other species identified in smaller quantities include hydrogen cyanide (HCN), ammonia (B1221849) (NH₃), and melamine (B1676169), along with some vaporized, undecomposed 5-aminotetrazole. diva-portal.orgnsc.ru The relative ratio of HN₃ to N₂ in the final products has been measured to be approximately 2:1. nsc.ru T-jump/time-of-flight mass spectrometry (TOFMS) experiments have also confirmed that the primary decomposition pathways lead to either HN₃ or N₂, depending on the specific molecular structure of the tautomer. ucr.edu

The hyphenated technique of TG-FTIR allows for the real-time identification of evolved gases as mass loss occurs.

Evolved Gas Analysis: TG-FTIR studies have confirmed the evolution of several key gaseous products during the heating of 5-aminotetrazole. These include NH₃, HN₃, and HCN. diva-portal.orgnih.gov

Reaction Sequence: This technique has provided insights into the sequence of events. For instance, analysis suggests that for the amino tautomers, the elimination of N₂ from the tetrazole ring occurs before the elimination of HN₃. diva-portal.org The formation of NH₂CN is also observed, which can then polymerize to form melamine at certain temperatures, or decompose further. diva-portal.orgnih.gov

The following table lists the decomposition products identified by these methods.

| Analytical Method | Identified Decomposition Products | Source |

| Dynamic Mass Spectrometry | Major: HN₃, N₂, NH₂CN. Minor: HCN, NH₃, Melamine, 5-ATZ vapor. | diva-portal.orgresearchgate.netnsc.ru |

| TG-FTIR Spectroscopy | NH₃, HN₃, HCN, NH₂CN. | diva-portal.orgnih.gov |

Catalytic Effects on Thermal Degradation

The thermal decomposition of 5-aminotetrazole can be significantly influenced by the addition of catalysts, particularly metal oxide nanoparticles. These catalysts can alter the pyrolysis behavior and the composition of the resulting gas products, which is of great interest for applications such as gas generators in airbags and solid propellants. mdpi.commdpi.comresearchgate.net

Influence of Metal Oxide Nanoparticles (e.g., NiO) on Pyrolysis Behavior

Transition metal oxides (TMOs) like nickel oxide (NiO), iron(III) oxide (Fe₂O₃), and copper(II) oxide (CuO) have been shown to enhance the combustion characteristics of solid propellants. mdpi.comresearchgate.net The addition of nano-sized NiO particles, in particular, has a notable catalytic effect on the thermal degradation of 5-aminotetrazole (5AT). mdpi.com

Studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have demonstrated that NiO nanoparticles can significantly lower the thermal decomposition temperature of 5AT. mdpi.com The presence of these nanoparticles reduces the activation energy required to initiate pyrolysis by more than 46 kJ mol⁻¹, making the decomposition process more likely to occur at lower temperatures. mdpi.com This catalytic effect is attributed to the interaction between the metal oxide and the dissociation products of 5AT at high temperatures. researchgate.net The addition of various metal oxides can simplify the decomposition process of 5AT from three steps to two. researchgate.net

| Catalyst | Effect on 5-Aminotetrazole Pyrolysis | Activation Energy Reduction | Reference |

| Nano-NiO | Significantly lowers decomposition temperature. | > 46 kJ mol⁻¹ | mdpi.com |

| Nano-Fe₂O₃ | Simplifies decomposition from three to two steps. | Not specified | researchgate.net |

| Nano-CuO | Simplifies decomposition from three to two steps. | Not specified | researchgate.net |

| Nano-MoO₃ | Advances decomposition above 400 °C. | 130 kJ mol⁻¹ | mdpi.comnih.gov |

| Nano-MnO₂ | Reduces activation energy. | 30.7 kJ mol⁻¹ | mdpi.comresearchgate.net |

Alteration of Gas Product Composition

The introduction of metal oxide catalysts does not typically generate new types of gas products during the thermal decomposition of 5-aminotetrazole. mdpi.com However, it does exert different catalytic effects on the various gaseous products. mdpi.com

With the addition of nano-sized NiO, the initial evolution temperature of certain gas products is advanced. For instance, the evolution of gases associated with –NH and –CN groups, such as diazomethane (B1218177) (CH₂N₂), begins at a temperature approximately 50 °C earlier. mdpi.com Similarly, the generation of hydrogen cyanide (HCN) follows a similar trend of earlier detection. mdpi.com

The temperature range over which hydrazoic acid (HN₃) is evolved is extended in the presence of NiO. mdpi.com Conversely, the temperature range for the generation of cyanamide (NH₂CN) is shortened. mdpi.com The primary decomposition of 5-aminotetrazole can proceed through two main routes: one yielding HN₃ and NH₂CN, and the other producing nitrogen gas (N₂) and methyl azide (CH₃N₃). researchgate.net

| Gas Product | Effect of Nano-NiO Catalyst | Temperature Change |

| Diazomethane (CH₂N₂) (-NH group) | Initial evolution temperature advanced. | ~50 °C earlier |

| Hydrogen Cyanide (HCN) | Initial evolution temperature advanced. | Similar to CH₂N₂ |

| Hydrazoic Acid (HN₃) | Evolving temperature range extended. | From 330 °C to 430 °C |

| Cyanamide (NH₂CN) (-NH₂ group) | Evolving temperature range shortened. | From 780 °C to 580 °C |

Thermal Stability and Safety Considerations in Synthesis and Application

The thermal stability and sensitivity of 5-aminotetrazole are critical factors for its safe handling, storage, and use, particularly in energetic applications. mdpi.comapolloscientific.co.ukfishersci.com

Relationship between Molecular Structure and Sensitivity

The sensitivity of energetic materials like 5-aminotetrazole is closely linked to its molecular structure. mdpi.com 5-aminotetrazole is a high-nitrogen compound, a class of materials often characterized by instability or explosive properties. scbt.com The presence of a high-nitrogen heterocyclic nucleus, like the tetrazole ring, contributes to this tendency. scbt.com The molecule consists of a planar ring, which has been confirmed by X-ray crystallography for both anhydrous and monohydrated forms. wikipedia.org

The introduction of certain functional groups can dramatically affect molecular stability. For instance, adding nitro groups often decreases stability. mdpi.com However, 5-aminotetrazole itself, while possessing high energetic potential, is noted for not being sensitive to mechanical stimuli. nih.gov The stability can also be influenced by the formation of salts; for example, it can form very sensitive explosive metallic compounds. scbt.com

Decomposition Temperature and Energetic Release

The thermal decomposition of 5-aminotetrazole begins with melting, followed by a multi-stage decomposition process. The decomposition temperature is reported to be in the range of 198-204 °C. sigmaaldrich.com The process involves a significant release of energy.

The addition of catalysts like nano-NiO, while beneficial for some applications, reduces the thermal safety of 5-aminotetrazole. mdpi.com The self-accelerating decomposition temperature (T_SADT) and the thermal ignition temperature (T_TIT) are both lowered by the presence of NiO. mdpi.com This indicates a reduced resistance to heat and an increased susceptibility to thermal decomposition. mdpi.com The critical temperature of thermal explosion (T_b) is also lower for 5-aminotetrazole mixed with NiO, meaning a thermal explosion can occur more readily. mdpi.com Therefore, increased caution is necessary when storing 5-aminotetrazole with such catalysts. mdpi.com

| Parameter | 5-Aminotetrazole (5AT-1) | 5-Aminotetrazole with Nano-NiO (5AT-2) |

| Activation Energy (E) | 161.1–171.6 kJ mol⁻¹ | 115.0–121.9 kJ mol⁻¹ |

| Self-Accelerating Decomposition Temperature (T_SADT) | Higher | Lower |

| Thermal Ignition Temperature (T_TIT) | Higher | Lower |

| Critical Temperature of Thermal Explosion (T_b) | Higher | Lower |

Data sourced from a 2023 study on the effects of nano-nickel oxide on 5-aminotetrazole thermal degradation. mdpi.com

An in-depth examination of this compound reveals its significant and varied roles across several advanced scientific and industrial domains. This article focuses exclusively on its applications in materials science, its function as a key intermediate in chemical synthesis, and its mechanisms as a corrosion inhibitor, adhering to a strict structural outline to provide a thorough and targeted analysis.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape for 5-aminotetrazole (B145819) and its monohydrate form is multifaceted, primarily revolving around its energetic properties and its utility as a versatile building block in synthetic chemistry. As a high-nitrogen compound, a significant body of research has been dedicated to its application in gas-generating systems, such as those used in automotive airbags and as blowing agents. wikipedia.orgrsc.org Studies have extensively investigated its thermal decomposition and combustion characteristics, both in its pure form and in combination with various oxidizers like sodium perchlorate (B79767) and strontium nitrate (B79036). jes.or.jpresearchgate.net The goal of this research has been to develop safer and more efficient alternatives to traditionally used materials like sodium azide (B81097). jes.or.jp

The synthesis of 5-aminotetrazole has been a subject of study for over a century, with methods evolving from early work by Thiele and Hantzsch to more refined and safer one-pot syntheses that avoid the direct handling of hydrazoic acid. wikipedia.org These processes often result in the formation of the monohydrate, which can be converted to the anhydrous form. wikipedia.orggoogleapis.com

Detailed structural analysis, particularly through X-ray crystallography, has provided a clear understanding of the molecular and crystal structures of both anhydrous 5-aminotetrazole and its monohydrate. rsc.orgiucr.orgiucr.org These studies have elucidated the planar nature of the molecule and the extensive hydrogen bonding networks, which are crucial for its stability and properties. iucr.orgiucr.org

Furthermore, 5-aminotetrazole serves as a key synthon in the synthesis of a wide array of heterocyclic compounds, particularly through multicomponent reactions. researchgate.netresearchgate.netclockss.org Its ability to act as a 1,3-binucleophile has been exploited to construct complex molecular architectures, including tetrazolopyrimidines and other fused heterocyclic systems. researchgate.netresearchgate.net

Emerging Trends and Unexplored Research Avenues

Emerging trends in the study of 5-aminotetrazole are pushing the boundaries of its traditional applications. One significant area is the development of novel energetic materials and polymers. Researchers are exploring the incorporation of the 5-aminotetrazole moiety into polymeric backbones to create high-energy-density materials with tailored properties, such as enhanced thermal stability and reduced sensitivity. researchgate.netmdpi.combohrium.com The functionalization of the tetrazole ring or the exocyclic amino group to introduce additional energetic functionalities (e.g., nitro or azido (B1232118) groups) is another active area of investigation, aiming to balance high performance with molecular stability. nih.gov

The use of 5-aminotetrazole derivatives in coordination chemistry is also gaining traction. uc.pt The tetrazole ring can coordinate with metal ions, opening possibilities for the design of novel metal-organic frameworks (MOFs) and energetic coordination compounds with unique structural and functional properties.

An intriguing and relatively recent development is the application of 5-aminotetrazole as a safer source for cyanation reactions in organic synthesis. acs.org Electrochemical methods are being developed to generate both electrophilic and nucleophilic cyanide sources from 5-aminotetrazole, avoiding the need to handle highly toxic cyanide salts. This represents a significant advance in green and safe chemistry.

Unexplored research avenues include the systematic investigation of the photochemical properties of a wider range of 5-aminotetrazole derivatives and their metal complexes. While some initial studies have been conducted, a deeper understanding of their light-induced reactivity could lead to applications in photochemistry and materials science. uc.pt Further exploration of its role in "click chemistry" and the synthesis of biologically active molecules also presents a promising frontier.

Potential for Novel Applications and Material Design

The unique properties of 5-aminotetrazole monohydrate and its derivatives position them for a range of novel applications and advanced material design. The high nitrogen content and clean decomposition products continue to make it an attractive candidate for the next generation of "green" energetic materials and propellants with improved performance and safety characteristics. nih.gov

The potential to fine-tune the properties of energetic materials by creating co-crystals of 5-aminotetrazole with other energetic or stabilizing molecules is a promising area for material design. This approach could lead to materials with optimized density, sensitivity, and thermal stability.

In the realm of functional materials, the development of 5-aminotetrazole-based polymers could extend beyond energetic applications. These polymers may find use as high-performance binders, coatings, or in the design of materials with specific thermal or optical properties.

The emerging application as a cyanide-free cyanation reagent has the potential to revolutionize certain synthetic processes in the pharmaceutical and fine chemical industries, making them safer and more environmentally friendly. acs.org Further development of this methodology could lead to its widespread adoption in both laboratory and industrial settings.

Finally, the versatility of 5-aminotetrazole as a building block in multicomponent reactions will continue to be exploited for the creation of diverse molecular libraries for drug discovery and agrochemical research. researchgate.net The design of novel heterocyclic scaffolds based on the 5-aminotetrazole core could lead to the identification of new lead compounds with a wide range of biological activities.

Q & A

Q. What are the recommended laboratory synthesis methods for 5-aminotetrazole monohydrate?

The classical synthesis involves diazotization of aminoguanidine with sodium nitrite in hydrochloric acid, followed by crystallization from aqueous solutions to obtain the monohydrate form . For isotopic labeling (e.g., ^15N), aminoguanidine carbonate is treated with K^{15}NO₂ in nitric acid, followed by sodium acetate-mediated cyclization, achieving ~66% yield . Purity can be enhanced via recrystallization from hot water due to its temperature-dependent solubility .

Q. How does the solubility profile of this compound impact its application in condensation reactions?

The compound exhibits solubility in water (1.36% w/v) and ethanol, with improved solubility in hot water (>100°C) . This property necessitates heating for homogeneous reaction conditions in pyrimidine synthesis. Post-reaction, cooling facilitates crystallization for product isolation, aligning with its lower solubility in cold solvents .

Q. What spectroscopic techniques are used to characterize this compound?

Infrared (IR) spectroscopy identifies functional groups like N–H and tetrazole ring vibrations . Mass spectrometry (MS) confirms molecular weight, as demonstrated by the [M+H]⁺ peak at m/z 88.04034 for ^15N-labeled derivatives . X-ray crystallography resolves its monohydrate crystal structure, critical for understanding intermolecular interactions .

Q. What safety protocols are essential when handling this compound?

Avoid contact with strong oxidizers, acids, or acid derivatives to prevent hazardous decomposition (e.g., nitrogen oxides, carbon monoxide) . Use fume hoods for powder handling due to respiratory irritation risks . Store in dry, cool conditions away from incompatible reagents .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points (198–207°C) for this compound?

Variations arise from hydration state, purity, and analytical methods. Anhydrous forms decompose at ~200°C, while the monohydrate retains stability up to 206–207°C . Differential scanning calorimetry (DSC) under controlled humidity can clarify phase transitions, and elemental analysis ensures stoichiometric hydration .

Q. What computational models predict the lattice energy of this compound crystals?

Atom-centered descriptors combined with machine learning (ML) analyze contributions of molecular motifs to lattice energy. These models correlate crystallographic data (e.g., CSD ref. AMTETZ30) with thermodynamic properties, enabling energy predictions for novel polymorphs .

Q. How does isotopic labeling (e.g., ^15N) enhance mechanistic studies of 5-aminotetrazole reactions?

^15N-labeled derivatives allow tracking nitrogen migration in tetrazole ring-opening or condensation reactions. For example, ^15N NMR and MS/MS fragmentation patterns elucidate reaction pathways in pyrimidine formation, resolving ambiguities in intermediate structures .

Q. What factors govern the thermal stability of this compound in energetic materials?

Decomposition onset (~200°C) and heat of combustion (−49.7 kcal/mol) depend on hydrogen-bonding networks in the hydrated crystal lattice . Stability under stress is assessed via thermogravimetric analysis (TGA), while compatibility with oxidizers (e.g., metal perchlorates) is tested using accelerating rate calorimetry (ARC) .

Data Contradiction Analysis

Q. Why do literature sources report conflicting solubility values for this compound?

Discrepancies stem from solvent purity, temperature calibration, and hydration effects. For instance, ethanol solubility (1.36%) is valid at 25°C , but higher temperatures or prolonged stirring may increase dissolution. Standardized protocols (e.g., USP <921>) should be adopted for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.